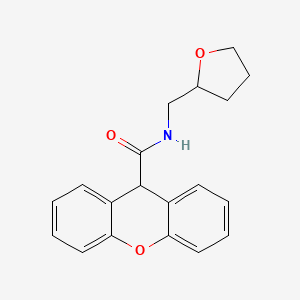![molecular formula C23H26N4O2S B5143331 4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5143331.png)
4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide, also known as THIP, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. THIP belongs to the class of compounds known as GABAergic drugs, which act on the gamma-aminobutyric acid (GABA) neurotransmitter system in the brain. In
作用机制
4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide acts on the GABA neurotransmitter system in the brain, specifically by binding to and activating GABA-A receptors. GABA-A receptors are ionotropic receptors that allow chloride ions to enter the cell, leading to hyperpolarization and inhibition of neuronal activity. By activating GABA-A receptors, 4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide enhances the inhibitory effects of GABA, leading to its anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects
4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide has been shown to have a variety of biochemical and physiological effects in animal models. 4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide has been shown to increase the levels of GABA in the brain, suggesting that it enhances the inhibitory effects of GABA by increasing its availability. Additionally, 4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide has been shown to increase the levels of neurotrophic factors in the brain, which are important for promoting neuronal survival and growth. 4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects in animal models of stroke and traumatic brain injury.
实验室实验的优点和局限性
One advantage of 4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide is that it has been extensively studied in animal models, making it a well-established tool for investigating the GABA neurotransmitter system and its role in various neurological and psychiatric disorders. Additionally, 4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide has been shown to have a high degree of selectivity for GABA-A receptors, making it a useful tool for studying the specific effects of GABA-A receptor activation.
One limitation of 4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide is that it has a relatively short half-life in the body, which may limit its usefulness as a therapeutic agent. Additionally, 4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide has been shown to have sedative effects, which may limit its use in certain applications.
未来方向
There are several potential future directions for 4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide research. One area of interest is the development of more selective GABA-A receptor agonists, which may have fewer side effects and greater therapeutic potential than 4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide. Additionally, there is interest in investigating the potential use of 4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in investigating the potential use of 4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide in combination with other drugs, such as opioids, to enhance their analgesic effects and reduce their side effects.
合成方法
4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide is synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 4-bromo-2-fluorobenzonitrile with 3-thiophenecarboxylic acid to form 4-bromo-2-fluorophenyl 3-thiophenecarboxylate. This compound is then reacted with 4-(4-piperidinyl)-1H-pyrazol-5-amine to form 4-(4-piperidinyl)-1H-pyrazol-5-yl 4-bromo-2-fluorophenyl-3-thiophenecarboxylate. Finally, this compound is reacted with butylamine to form 4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide.
科学研究应用
4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide has been extensively studied for its potential use as a therapeutic agent in a variety of neurological and psychiatric disorders. 4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models, making it a potential treatment option for anxiety disorders, insomnia, and epilepsy. Additionally, 4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, suggesting that it may have potential as a treatment for these conditions.
属性
IUPAC Name |
4-phenyl-N-[2-[1-(thiophene-3-carbonyl)piperidin-4-yl]pyrazol-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c28-22(8-4-7-18-5-2-1-3-6-18)25-21-9-13-24-27(21)20-10-14-26(15-11-20)23(29)19-12-16-30-17-19/h1-3,5-6,9,12-13,16-17,20H,4,7-8,10-11,14-15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEWYQIGXNWJJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=CC=N2)NC(=O)CCCC3=CC=CC=C3)C(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,7-dimethyl-3-(2-propyn-1-ylthio)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5143260.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(2-furyl)ethanone hydrochloride](/img/structure/B5143267.png)
![N-(2,4-dimethylphenyl)-4-oxo-4-[2-(10H-phenothiazin-10-ylcarbonyl)hydrazino]butanamide](/img/structure/B5143281.png)
![1-(3-chloro-4-methylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143285.png)
![2-chloro-N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5143292.png)

![2-{2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5143306.png)
![3-ethyl-5-(5-nitro-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5143316.png)
![ethyl (5-{[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5143339.png)
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-chlorophenyl)amino]-2-propanol}](/img/structure/B5143352.png)
![[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B5143360.png)
![ethyl 5-[({[2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1,3-oxazol-4-yl]carbonyl}amino)methyl]-2-furoate](/img/structure/B5143364.png)
![ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinecarboxylate](/img/structure/B5143370.png)